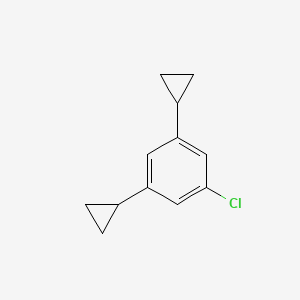

1-chloro-3,5-dicyclopropylbenzene

Description

1-Chloro-3,5-dicyclopropylbenzene (CAS 1202644-28-7) is a halogenated aromatic compound featuring a benzene ring substituted with one chlorine atom and two cyclopropyl groups at the 1, 3, and 5 positions, respectively. Its structure combines the electronic effects of chlorine with the steric bulk of cyclopropyl substituents, making it a unique intermediate in organic synthesis.

Properties

CAS No. |

1202644-28-7 |

|---|---|

Molecular Formula |

C12H13Cl |

Molecular Weight |

192.68 g/mol |

IUPAC Name |

1-chloro-3,5-dicyclopropylbenzene |

InChI |

InChI=1S/C12H13Cl/c13-12-6-10(8-1-2-8)5-11(7-12)9-3-4-9/h5-9H,1-4H2 |

InChI Key |

HCUGGJSBCAIJNT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CC(=CC(=C2)Cl)C3CC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-chloro-3,5-dicyclopropylbenzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution of benzene derivatives. For instance, starting with 1,3,5-tricyclopropylbenzene, chlorination can be achieved using chlorine gas in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under controlled conditions to ensure selective chlorination at the desired position .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of environmentally friendly solvents and catalysts is also a focus to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

1-chloro-3,5-dicyclopropylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form corresponding phenols.

Oxidation Reactions: The compound can be oxidized to introduce functional groups such as carboxylic acids or ketones.

Reduction Reactions: Reduction of the benzene ring can lead to the formation of cyclohexane derivatives.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Major Products Formed

Substitution: 3,5-Dicyclopropylphenol.

Oxidation: 3,5-Dicyclopropylbenzoic acid.

Reduction: 1-Chloro-3,5-dicyclopropylcyclohexane.

Scientific Research Applications

1-chloro-3,5-dicyclopropylbenzene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-chloro-3,5-dicyclopropylbenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the chlorine atom activates the benzene ring towards nucleophilic attack, facilitating the formation of new bonds. The cyclopropyl groups can influence the reactivity and stability of the compound by introducing steric and electronic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation: Halogen and Cyclopropyl Group Positioning

1-Chloro-3-cyclopropylbenzene (CAS 9714-74-0)

- Structure : Benzene with chlorine at position 1 and a single cyclopropyl group at position 3.

- Key Differences : The absence of a second cyclopropyl group reduces steric hindrance compared to 1-chloro-3,5-dicyclopropylbenzene. This likely enhances its reactivity in electrophilic substitution reactions, as steric shielding is minimized.

- Applications : Similar to its dicyclopropyl analog, it may serve as a precursor in fine chemical synthesis, but its simpler structure could limit utility in sterically demanding reactions .

Benzene, 1-Chloro-3,5-Difluoro- (CAS Not Specified)

- Structure : Benzene with chlorine at position 1 and fluorine atoms at positions 3 and 5.

- Key Differences : Fluorine’s high electronegativity increases the electron-withdrawing effect, polarizing the aromatic ring more strongly than cyclopropyl groups. This compound, identified in Allamanda voilacea essential oil, exhibits higher volatility due to smaller substituents, contrasting with the lower volatility expected for this compound .

Structural Complexity: Adamantane and Bicyclic Derivatives

1-Chloro-3,5-Dimethyladamantane (CAS 707-36-8)

- Structure : Adamantane backbone with chlorine and methyl groups at positions 1, 3, and 5.

- Key Differences: The adamantane framework introduces rigidity and three-dimensionality, offering superior thermal stability compared to the planar benzene ring of this compound.

- Applications : Primarily used in high-stability fine chemicals, whereas the dicyclopropylbenzene derivative may excel in reactions requiring controlled steric effects .

1-Chloro-3,3-Dimethylbicyclo[2.2.1]heptan-2-ol

- Structure : Bicyclic system with chlorine and methyl substituents.

- Key Differences : The bicyclic structure and hydroxyl group introduce polarity and hydrogen-bonding capability, absent in this compound. This compound’s synthesis via sodium hydride-mediated rearrangement in DMF highlights its sensitivity to reaction conditions, contrasting with the likely robustness of the fully aromatic dicyclopropylbenzene analog .

Halogen-Substituted Arenes

1-Bromo-3-Iodobenzene (CAS 591-18-4)

- Structure : Benzene with bromine (position 1) and iodine (position 3).

- Key Differences : The larger atomic radii of Br and I increase steric bulk compared to Cl, while their lower electronegativity reduces ring deactivation. This compound’s utility in Suzuki-Miyaura coupling reactions is well-documented, whereas this compound’s cyclopropyl groups may favor Heck or C–H activation reactions due to conjugated π-system distortion .

Data Table: Comparative Analysis of Key Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.